3-(6-Amino-5-methylpyridin-3-yl)acrylic acid 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875381
InChI: InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

CAS No.:

Cat. No.: VC15875381

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)
Standard InChI Key SGSUUMYVPQMZMR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N)C=CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with three functional groups:

  • A methyl group at the 5-position, enhancing lipophilicity and steric effects.

  • An amino group at the 6-position, enabling hydrogen bonding and nucleophilic reactivity.

  • An acrylic acid side chain at the 3-position, providing carboxylic acid functionality for conjugation or salt formation .

The conjugated π-system across the pyridine ring and acrylic acid group facilitates electronic delocalization, as evidenced by its UV-Vis absorption maxima at 265 nm .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
CAS Number335030-98-3
IUPAC Name(E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid
Solubility (Water)12.7 mg/mL at 25°C
logP (Octanol-Water)1.43

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a Knoevenagel condensation between 6-amino-5-methylnicotinaldehyde and malonic acid under acidic conditions, yielding 65–72% purity. Recent advances employ microwave-assisted catalysis, reducing reaction times from 8 hours to 45 minutes while maintaining 89% yield .

Palladium-Catalyzed Cross-Coupling

Alternative methods utilize Suzuki-Miyaura coupling between 5-bromo-6-amino-3-methylpyridine and acrylic acid derivatives. Using dichlorobis(tri-o-tolylphosphine)palladium and triethylamine in DMF at 100°C for 6 hours achieves 82% yield . This method excels in scalability, producing batches up to 500 g with ≥98% HPLC purity .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time
Knoevenagel Condensation72958 h
Microwave-Assisted899745 min
Suzuki-Miyaura Coupling82986 h

Chemical Reactivity and Derivatives

Carboxylic Acid Functionalization

The acrylic acid group undergoes esterification with ethanol under H₂SO₄ catalysis (90% yield) and amide formation via EDC/HOBt coupling (75–83% yield). These derivatives show enhanced cell membrane permeability compared to the parent compound .

Amino Group Modifications

The 6-amino group participates in:

  • Schiff base formation with aldehydes (pH 7.4, 25°C)

  • N-alkylation using iodomethane (KI/NaHCO₃, DMF, 60°C)

  • Acylation with acetyl chloride (pyridine, 0°C→RT)

Biological Activities and Mechanisms

Enzyme Inhibition Profiles

In vitro studies demonstrate tyrosine kinase inhibition (IC₅₀ = 3.2 μM) and COX-2 selectivity (COX-2 IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 48 μM) . Molecular docking reveals hydrogen bonding between the carboxylic acid group and Thr513 in the COX-2 active site .

Antiproliferative Effects

Against MCF-7 breast cancer cells:

  • 48-hour IC₅₀: 18.7 μM

  • Apoptosis induction via caspase-3 activation (2.8-fold increase vs. control)

  • G0/G1 cell cycle arrest (64% cells in G0/G1 vs. 48% in untreated)

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a precursor for:

  • Bruton’s tyrosine kinase (BTK) inhibitors: Piperazine-linked derivatives show 94% BTK occupancy at 10 mg/kg doses .

  • Antiviral agents: Amide derivatives exhibit EC₅₀ = 1.3 μM against SARS-CoV-2 3CL protease .

Polymer Chemistry

Incorporation into conductive polyaniline analogs enhances thermal stability (Td₅% = 298°C vs. 210°C for standard PANI) and electrical conductivity (3.1 S/cm).

Challenges and Future Directions

Metabolic Stability Issues

Hepatic microsome assays reveal rapid glucuronidation (t₁/₂ = 8.3 min), necessitating prodrug strategies. Ethyl ester prodrugs improve oral bioavailability (F = 67% vs. 12% for free acid) .

Toxicity Profiling

Acute toxicity (LD₅₀) in rats:

  • Oral: 1,250 mg/kg

  • Intravenous: 320 mg/kg
    Chronic exposure (90-day) shows reversible renal tubular hyperplasia at ≥100 mg/kg/day .

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